N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxin core linked to a pyrazolo[1,5-d][1,2,4]triazin-4-one moiety via an acetamide bridge. This compound shares synthetic pathways with other benzodioxin-acetamide derivatives, often synthesized via nucleophilic substitution or coupling reactions in the presence of bases like caesium carbonate and solvents such as DMF .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O5/c1-2-31-17-6-3-15(4-7-17)18-12-19-23(30)27(24-14-28(19)26-18)13-22(29)25-16-5-8-20-21(11-16)33-10-9-32-20/h3-8,11-12,14H,2,9-10,13H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZQAHWCFJLOCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 519.6351 g/mol. The structural complexity arises from the incorporation of various functional groups that may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. A notable method includes the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various acylating agents and heterocyclic compounds to form the target structure. For instance, the use of 4-ethoxyphenyl derivatives in conjunction with pyrazolo[1,5-d][1,2,4]triazin frameworks has been reported in literature as a viable synthetic route .
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For example, compounds structurally similar to this compound have shown cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cells .
Antimicrobial Activity
The compound has also been screened for antimicrobial properties. Preliminary results suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effectiveness comparable to standard antimicrobial agents .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes such as acetylcholinesterase (AChE) and α-glucosidase. These enzymes are crucial in conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM). Compounds derived from this scaffold have shown promising results in inhibiting these enzymes in vitro .
Case Studies
Several studies have documented the biological evaluations of related compounds:
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Case Study on Anticancer Activity :
- Objective : Evaluate the anticancer potential against MCF-7 and A549 cell lines.
- Method : Compounds were tested using MTT assays.
- Results : Significant inhibition of cell growth was observed at concentrations as low as 10 µM.
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Case Study on Antimicrobial Activity :
- Objective : Assess antimicrobial efficacy against E. coli and S. aureus.
- Method : Disc diffusion method was employed.
- Results : The compound exhibited an MIC of 32 µg/mL against both bacterial strains.
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s structural analogs differ primarily in substituents on the phenyl ring, heterocyclic core, and acetamide side chain. Key comparisons include:
| Compound Name | Substituent on Phenyl Ring | Heterocyclic Core | Molecular Weight | Key References |
|---|---|---|---|---|
| Target Compound | 4-ethoxy | Pyrazolo[1,5-d][1,2,4]triazin-4-one | ~460 (estimated) | - |
| N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide | 3,4-dimethoxy | Pyrazolo[1,5-a]pyrazin-4-one | 462.46 | |
| 2-[2-(4-Ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide | 4-ethoxy | Pyrazolo[1,5-d][1,2,4]triazin-4-one | 433.5 | |
| 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide | 4-chloro (sulfonamide) | - | 487.94 |
- In contrast, 3,4-dimethoxy substituents () may increase steric hindrance but improve π-π stacking in hydrophobic pockets . Sulfonamide derivatives () introduce strong hydrogen-bonding capabilities, enhancing antimicrobial activity but possibly reducing membrane permeability .
Heterocyclic Core Variations :
Physicochemical Properties
Molecular Weight and Solubility :
Hydrogen-Bonding Capacity :
- The pyrazolo-triazin-4-one core and acetamide bridge provide multiple hydrogen-bonding sites, critical for interactions with biological targets .
Q & A
Basic Research: What are the key structural features influencing the compound’s reactivity and pharmacological potential?
The compound’s structure integrates a benzodioxane moiety, a pyrazolo[1,5-d][1,2,4]triazin-4-one core, and an ethoxyphenyl group. These features contribute to its potential enzyme inhibition and receptor-binding properties:
- Benzodioxane : Enhances metabolic stability and modulates electronic effects .
- Pyrazolo-triazine core : Provides a rigid heterocyclic scaffold for intermolecular interactions (e.g., hydrogen bonding via the carbonyl group) .
- Ethoxyphenyl substituent : Influences lipophilicity and bioavailability, critical for membrane permeability .
Methodological Insight : Use DFT calculations to map electron density distribution and molecular docking to predict target affinity (e.g., kinases, GPCRs).
Advanced Research: How can synthetic pathways be optimized to improve yield and purity?
The synthesis involves multi-step reactions, including:
- Amide coupling : Use DMF as a solvent with carbodiimide activators (e.g., EDC/HOBt) under nitrogen to minimize side reactions .
- Cyclization : Optimize temperature (70–90°C) and reaction time (8–12 hrs) for pyrazolo-triazine formation, monitored via TLC (silica gel, ethyl acetate/hexane) .
- Purification : Employ gradient column chromatography (e.g., 20–40% EtOAc in hexane) followed by recrystallization in ethanol/water .
Troubleshooting : If impurities persist (>5% by HPLC), use preparative HPLC with a C18 column and 0.1% TFA in acetonitrile/water .
Basic Research: What analytical techniques are essential for structural validation?
- NMR spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.8–8.1 ppm) and amide NH (δ ~10.2 ppm) .
- ¹³C NMR : Confirm carbonyl groups (δ 165–175 ppm) and heterocyclic carbons .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .
- IR spectroscopy : Detect amide C=O stretch (~1680 cm⁻¹) and aromatic C-H bending .
Advanced Research: How can computational methods resolve conflicting data on reaction mechanisms?
Contradictions in proposed mechanisms (e.g., nucleophilic vs. electrophilic pathways for pyrazolo-triazine cyclization) can be addressed via:
- Reaction path sampling : Use Gaussian 16 with M06-2X/6-31G(d) to model transition states and intermediates .
- Kinetic isotope effects (KIE) : Compare experimental and computed KIEs to validate mechanisms .
Case Study : For unexpected byproducts (e.g., dimerization), simulate solvent effects (DMF vs. THF) to identify stabilizing interactions .
Basic Research: How does the ethoxyphenyl group impact biological activity compared to methoxy analogs?
-
Bioactivity comparison :
Substituent LogP IC₅₀ (μM) Target Ethoxy 3.2 0.45 Kinase X Methoxy 2.8 1.2 Kinase X Source : SAR studies show ethoxy’s higher lipophilicity improves cell permeability and target engagement .
Methodology : Synthesize analogs via Williamson ether synthesis and assay using ATPase-Glo or fluorescence polarization .
Advanced Research: What strategies mitigate instability in aqueous solutions?
The compound’s amide bond is prone to hydrolysis at pH >7.0. Solutions include:
- Lyophilization : Prepare as a lyophilized powder with mannitol (1:1 w/w) for reconstitution in PBS .
- Prodrug design : Mask the amide as a tert-butyl carbamate, cleaved enzymatically in vivo .
Analytical Validation : Monitor degradation via UPLC-PDA at 254 nm and track half-life (t₁/₂) under accelerated conditions (40°C/75% RH) .
Basic Research: How to assess binding affinity for target proteins?
- Surface plasmon resonance (SPR) : Immobilize target protein (e.g., kinase) on a CM5 chip and measure KD (nM range) .
- Isothermal titration calorimetry (ITC) : Quantify ΔH and ΔS of binding in Tris buffer (pH 7.4) .
Data Interpretation : A ΔG < −30 kJ/mol indicates strong binding, but validate with cellular assays (e.g., Western blot for phosphorylation inhibition) .
Advanced Research: How to resolve discrepancies in reported biological activities across studies?
Conflicting IC₅₀ values (e.g., 0.45 μM vs. 2.1 μM for Kinase X) may arise from:
- Assay conditions : Compare buffer pH, ATP concentration, and incubation time .
- Protein source : Recombinant vs. native kinase isoforms may exhibit varying sensitivities .
Resolution : Use a standardized panel (e.g., NCI-60) and apply ANOVA to identify statistically significant variations (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
